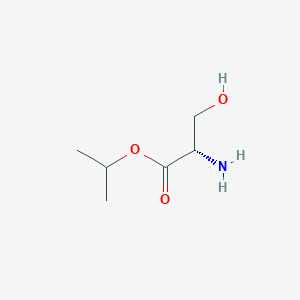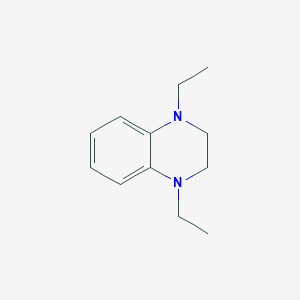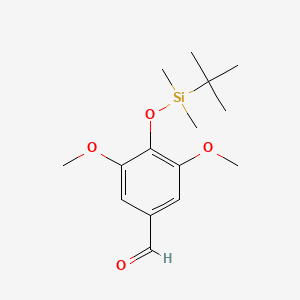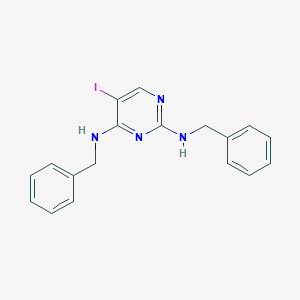![molecular formula C₁₂H₂₂N₂O₈ B1144752 O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine CAS No. 67315-18-8](/img/no-structure.png)
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a glycosylated derivative of the amino acid threonine. Glycosylation is a common post-translational modification where a carbohydrate (in this case, a 2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl group) is attached to a protein or other organic molecule .
Molecular Structure Analysis
The molecular structure of this compound would consist of a threonine amino acid with a 2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl group attached. This group is a type of sugar molecule, and its attachment likely significantly alters the properties of the threonine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sugar group could make it more polar and potentially increase its solubility in water .Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound is part of a larger molecule, such as a protein, it could be involved in protein-protein interactions, enzymatic activity, or other biological functions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine involves the protection of the hydroxyl groups, glycosylation, and deprotection of the acetyl and benzyl groups.", "Starting Materials": ["L-threonine", "2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide", "benzyl alcohol", "N,N-diisopropylethylamine", "acetic anhydride", "dimethylformamide", "triethylamine", "trifluoroacetic acid", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water"], "Reaction": [ "Protection of L-threonine hydroxyl groups with acetyl groups using acetic anhydride and N,N-diisopropylethylamine in dimethylformamide to obtain 2,3,4,6-tetra-O-acetyl-L-threonine.", "Glycosylation of the protected L-threonine with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of triethylamine and dimethylformamide to obtain O-[2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl]-L-threonine.", "Deprotection of the acetyl groups using trifluoroacetic acid in diethyl ether to obtain O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine.", "Deprotection of the benzyl group using hydrogenation in the presence of sodium bicarbonate and water to obtain the final product, O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine." ] } | |
CAS-Nummer |
67315-18-8 |
Produktname |
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine |
Molekularformel |
C₁₂H₂₂N₂O₈ |
Molekulargewicht |
322.31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)


